molecular formula C11H11ClN2O B1526805 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole CAS No. 1247725-97-8

5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole

Cat. No.: B1526805
CAS No.: 1247725-97-8
M. Wt: 222.67 g/mol
InChI Key: ATHDFTJXQLEORO-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-phenylethyl group and at the 5-position with a chloromethyl moiety. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal and materials chemistry . The chloromethyl group (-CH₂Cl) serves as a reactive handle for further functionalization, enabling the synthesis of derivatives for targeted applications . The 2-phenylethyl substituent introduces lipophilicity and steric bulk, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

5-(chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-8-11-13-10(14-15-11)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHDFTJXQLEORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Oxadiazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activities associated with this specific compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole can be represented as follows:

  • Molecular Formula: C12H12ClN3O
  • Molecular Weight: 239.69 g/mol

This compound features a chloromethyl group and a phenylethyl substituent on the oxadiazole ring, which may influence its biological activity.

Biological Activity Overview

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The biological activity of 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole has been evaluated primarily through in vitro assays against various cancer cell lines.

Anticancer Activity

  • Cell Line Sensitivity : The compound has been tested against several cancer cell lines including:
    • HCT-116 (Colorectal Carcinoma)
    • HeLa (Cervical Adenocarcinoma)
    • PC-3 (Prostate Cancer)
    Results indicated that 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole exhibited cytotoxic effects with varying degrees of potency across these cell lines. For instance, it demonstrated an IC50 value of approximately 0.67μM0.67\mu M against PC-3 cells, indicating strong antiproliferative activity .
  • Mechanisms of Action :
    • Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase I activity in vitro, which is a critical target for many anticancer drugs. This inhibition disrupts DNA replication and transcription processes essential for cancer cell survival .
    • Apoptosis Induction : Studies suggest that treatment with this oxadiazole derivative leads to increased apoptosis in cancer cells, as evidenced by elevated levels of pro-apoptotic markers and decreased viability .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives often correlates with their structural modifications. The presence of electron-withdrawing groups such as chloromethyl enhances the lipophilicity and bioavailability of the compound. Additionally, substituents like phenylethyl contribute to the overall efficacy by stabilizing interactions with biological targets .

Comparative Efficacy

A comparative analysis of various oxadiazole derivatives reveals that 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole ranks favorably among its peers in terms of anticancer activity:

CompoundCell LineIC50 (µM)Mechanism
5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazolePC-30.67Topoisomerase I inhibition
Compound AHCT-1160.80Apoptosis induction
Compound BHeLa0.87DNA intercalation

Case Study 1: Efficacy Against Colorectal Carcinoma

In a study evaluating the efficacy of various oxadiazoles against HCT-116 cells, it was found that 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole induced significant cytotoxicity compared to standard treatments like doxorubicin .

Case Study 2: Mechanistic Insights

A molecular docking study revealed that this compound binds effectively to topoisomerase I's active site, suggesting a mechanism similar to known inhibitors . This binding affinity was quantified using docking scores that indicated strong interactions with key amino acid residues.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 3/5) Notable Properties/Applications References
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole C₉H₇ClN₂O 194.62 Phenyl/Chloromethyl High yield (80%); used in coupling reactions
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole C₁₀H₉ClN₂O₂ 224.65 4-Methoxyphenyl/Chloromethyl Enhanced electron density for reactivity
5-(Chloromethyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole C₁₀H₆ClF₃N₂O 262.62 3-Trifluoromethylphenyl/Chloromethyl Increased lipophilicity; potential agrochemical use
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole C₇H₅ClN₄O 196.60 Pyridazine/Chloromethyl Heteroaromatic substitution; antiviral activity
5-(Chloromethyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole C₇H₅ClN₂OS 200.64 Thiophene/Chloromethyl Improved solubility in polar solvents

Key Observations:

Substituent Electronic Effects :

  • Electron-donating groups (e.g., 4-methoxyphenyl in ) increase the electron density of the oxadiazole ring, enhancing nucleophilic aromatic substitution reactivity.
  • Electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in ) improve thermal stability and resistance to metabolic degradation.

Biological Activity :

  • Pyridazine and thiophene substituents () introduce heteroaromaticity, which is associated with antiviral and analgesic activities.
  • The 2-phenylethyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents like phenyl.

Synthetic Utility :

  • Microwave-assisted synthesis (e.g., ) reduces reaction times for derivatives compared to conventional heating.
  • The chloromethyl group facilitates nucleophilic displacement reactions, as demonstrated in the synthesis of benzotriazole-linked derivatives ().

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole typically proceeds through:

  • Formation of a suitable amidoxime precursor bearing the 2-phenylethyl substituent.
  • Reaction of this amidoxime with chloroacetyl chloride to introduce the chloromethyl functionality.
  • Cyclization under reflux conditions to form the 1,2,4-oxadiazole ring.

This approach is supported by detailed experimental procedures and characterization data reported in peer-reviewed literature.

Detailed Preparation Procedure

Step 1: Preparation of Benzamidoxime Derivative

  • The starting material is the benzamidoxime derivative functionalized with the 2-phenylethyl group at the appropriate position.
  • This amidoxime is dissolved in dichloromethane (DCM).
  • Triethylamine (Et3N) is added as a base to deprotonate the amidoxime, facilitating the subsequent acylation reaction.

Step 2: Acylation with Chloroacetyl Chloride

  • Chloroacetyl chloride is added dropwise to the stirred solution at 0 °C to control the reaction rate and avoid side reactions.
  • The mixture is then allowed to warm to ambient temperature and stirred for approximately 6 hours.
  • This step introduces the chloromethyl moiety via acylation at the amidoxime nitrogen.

Step 3: Cyclization to Form the 1,2,4-Oxadiazole Ring

  • After solvent removal under reduced pressure, toluene is added.
  • The reaction mixture is heated to reflux for 12 hours to induce cyclization, forming the 1,2,4-oxadiazole ring.
  • Upon cooling, the product is extracted with DCM, dried over magnesium sulfate, and purified by silica gel column chromatography using a hexane/ethyl acetate eluent system (95:5 ratio).

Yield and Physical Properties

  • The final product, 5-(chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole, is obtained as a white solid.
  • Reported yields are high, typically around 99%.
  • Melting point and spectral data (1H NMR, 13C NMR, MS) confirm the structure and purity of the compound.

Reaction Conditions Summary Table

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Amidoxime formation Benzamidoxime derivative + Et3N Dichloromethane Room temp Few minutes - Stirred to deprotonate amidoxime
Acylation Chloroacetyl chloride (1.5 equiv) Dichloromethane 0 °C to RT ~6 hours - Dropwise addition, controlled temp
Cyclization Reflux with toluene Toluene Reflux (~110 °C) 12 hours - Cyclization to 1,2,4-oxadiazole ring
Purification Silica gel column chromatography (hexane/ethyl acetate 95:5) - Room temp - 99 Isolated yield of pure compound

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR spectra show characteristic signals for aromatic protons of the phenylethyl group and the chloromethyl protons (singlet around δ 4.7 ppm).
    • 13C NMR data confirm the carbon environments consistent with the oxadiazole ring and substituents.
  • Mass Spectrometry (MS):
    • Molecular ion peak at m/z 194 corresponds to the molecular weight of the compound, confirming molecular composition.
  • Melting Point:
    • The compound exhibits a melting point consistent with literature values (around 39–40 °C), indicating purity and correct structure.

Comparative Notes on Similar Oxadiazole Syntheses

  • The preparation method aligns with protocols for related 1,2,4-oxadiazole derivatives, where amidoximes react with chloroacetyl chloride followed by cyclization under reflux.
  • Variations in substituents on the aromatic ring or alkyl chains can influence the reaction time and yield but generally follow the same synthetic pathway.
  • The use of triethylamine as a base and dichloromethane as solvent is standard for controlling reaction conditions and ensuring high yields.

Research Findings and Optimization

  • The described method achieves high yield (up to 99%) and purity, making it suitable for scale-up and further functionalization studies.
  • The stepwise addition of reagents at low temperature minimizes side reactions such as polymerization or decomposition.
  • Reflux in toluene effectively promotes ring closure without requiring harsh conditions or catalysts.
  • Purification by silica gel chromatography with a non-polar eluent system ensures isolation of the target compound free from by-products.

Q & A

Q. What synthetic methodologies are most effective for preparing 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole, and how are yields optimized?

The synthesis typically involves cyclocondensation of hydroxylamine derivatives with chloromethyl-containing precursors. Key steps include:

  • Cyclization : Reacting substituted amidoximes with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids (e.g., ZnI₂) to form the oxadiazole ring .
  • Optimization : Yields (77–80%) are improved by controlling reaction temperature (50–80°C), solvent polarity (DME or THF), and stoichiometric ratios of reagents .
MethodReagents/ConditionsYieldKey Parameters
CyclocondensationChloromethyl methyl ether, ZnI₂, 50°C77–80%Solvent: DME; purification via flash chromatography
Nucleophilic substitutionKCN at varying temperatures99% (analogous compound)Temperature-dependent decyanation pathways

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation relies on multimodal spectroscopy and elemental analysis:

  • 1H/13C NMR : Peaks at δ 4.75 (s, 2H, CH₂Cl) and aromatic resonances confirm substitution patterns .
  • Mass spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weights (e.g., m/z 229 for 4-chlorophenyl derivatives) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values ensure purity .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

The chloromethyl group (-CH₂Cl) is highly electrophilic, enabling:

  • Functionalization : Reactions with nucleophiles (e.g., KCN) yield nitriles or alkanes via decyanation pathways. For example, KCN at 80°C replaces Cl with CN, while higher temperatures (120°C) lead to alkane formation .
  • SAR modulation : Substituting Cl with bioisosteres (e.g., Br, CF₃) alters electronic properties and biological activity .

Q. What strategies address contradictory biological activity data across cancer cell lines?

Discrepancies in apoptosis induction (e.g., activity in breast cancer T47D cells but not in others) are resolved via:

  • Mechanistic profiling : Flow cytometry to assess cell cycle arrest (e.g., G₁ phase) and caspase-3/7 activation .
  • Target identification : Photoaffinity labeling and binding assays (e.g., TIP47 protein target validation) .
  • Dose-response studies : IC₅₀ values (e.g., 9.1 µM in MX-1 tumor models) clarify potency thresholds .

Q. How are computational methods used to predict and optimize this compound’s properties?

  • Density functional theory (DFT) : Gaussian 03 calculates detonation velocity (9046 m/s) and pressure (37.4 GPa) for energetic materials analogs .
  • Molecular docking : Simulations map interactions with targets like MAP kinase or α7 nicotinic receptors, guiding SAR for apoptosis induction .

Q. What role does the oxadiazole ring play in pharmacological activity?

The 1,2,4-oxadiazole moiety:

  • Enhances metabolic stability : Resists hydrolysis compared to ester or amide analogs.
  • Modulates electronic effects : Electron-withdrawing substituents (e.g., CF₃) improve binding to hydrophobic enzyme pockets .
  • Enables π-π stacking : Aromatic interactions with targets like IGF II receptor binding proteins enhance affinity .

Q. How are structure-activity relationship (SAR) studies designed to optimize this compound?

SAR strategies include:

  • Substitution at the 3-position : Replacing phenyl with pyridyl (e.g., 5-chloropyridin-2-yl) improves in vivo antitumor activity .
  • 5-position optimization : Halogenation (Cl, Br) or methoxy groups enhance solubility and target engagement .
  • Pharmacophore mapping : Align functional groups (chloromethyl, oxadiazole) with critical binding residues identified via crystallography .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct formation : Trace impurities from incomplete cyclization require flash chromatography (hexane:ethyl acetate gradients) .
  • Thermal sensitivity : Decomposition above 120°C necessitates low-temperature reactions (<80°C) .
  • Moisture control : Hygroscopic intermediates are handled under inert atmospheres to prevent hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole

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